Cas no 397843-71-9 ((3-(Phenylcarbamoyl)phenyl)boronic acid)
(3-(Phenylcarbamoyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-(Phenylcarbamoyl)phenyl)boronic acid
- (3-Phenylaminocarbonylphenyl)Boronic Acid
- 3-Phenylcarbamoylbenzeneboronic acid
- [3-(phenylcarbamoyl)phenyl]boronic acid
- 3-Phenylaminocarbonylphenylboronic acid
- 3-(Phenylcarbamoyl)benzeneboronic acid
- Boronicacid, [3-[(phenylamino)carbonyl]phenyl]- (9CI)
- 3-(phenylcarbamoyl)phenylboronic acid
- Boronic acid, [3-[(phenylamino)carbonyl]phenyl]-
- (3-PHENYLAMINOCARBONYL)BENZENEBORONIC ACID
- ZFEJFNWZHUMGRH-UHFFFAOYSA-N
- AM86933
- AB20450
- BC001943
- ST24034283
- X135
- PS-9423
- A22904
- BP-11437
- DTXSID40447319
- AKOS015840713
- 397843-71-9
- (3-phenylaminocarbonylphenyl)boronic acid, AldrichCPR
- 3-(Phenylcarbamoyl)phenylboronicacid
- I12207
- SCHEMBL1933481
- CS-0174531
- MFCD04115711
- FT-0690170
-
- MDL: MFCD04115711
- Inchi: 1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H,(H,15,16)
- InChI Key: ZFEJFNWZHUMGRH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(B(O)O)C=1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 241.09100
- Monoisotopic Mass: 241.0910234g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6
Experimental Properties
- Color/Form: Yellow crystal powder
- Density: 1.28
- Melting Point: 250-260°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.623
- PSA: 69.56000
- LogP: 0.69170
(3-(Phenylcarbamoyl)phenyl)boronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
- Storage Condition:Room temperature storage
(3-(Phenylcarbamoyl)phenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(3-(Phenylcarbamoyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110937-5g |
(3-(Phenylcarbamoyl)phenyl)boronic acid |
397843-71-9 | 97% | 5g |
$323.30 | 2023-09-02 | |
| TRC | P319605-10mg |
(3-(Phenylcarbamoyl)phenyl)boronic Acid |
397843-71-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P319605-50mg |
(3-(Phenylcarbamoyl)phenyl)boronic Acid |
397843-71-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P319605-100mg |
(3-(Phenylcarbamoyl)phenyl)boronic Acid |
397843-71-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P855921-1g |
(3-(Phenylcarbamoyl)phenyl)boronic acid |
397843-71-9 | 98% | 1g |
¥309.00 | 2022-09-01 | |
| Apollo Scientific | OR13127-250mg |
3-(Phenylcarbamoyl)benzeneboronic acid |
397843-71-9 | 250mg |
£15.00 | 2024-07-28 | ||
| Apollo Scientific | OR13127-1g |
3-(Phenylcarbamoyl)benzeneboronic acid |
397843-71-9 | 1g |
£60.00 | 2023-05-18 | ||
| Apollo Scientific | OR13127-5g |
3-(Phenylcarbamoyl)benzeneboronic acid |
397843-71-9 | 5g |
£225.00 | 2023-05-18 | ||
| Chemenu | CM136880-1g |
(3-(Phenylcarbamoyl)phenyl)boronic acid |
397843-71-9 | 97% | 1g |
$135 | 2023-02-02 | |
| Chemenu | CM136880-5g |
(3-(Phenylcarbamoyl)phenyl)boronic acid |
397843-71-9 | 97% | 5g |
$401 | 2023-02-02 |
(3-(Phenylcarbamoyl)phenyl)boronic acid Suppliers
(3-(Phenylcarbamoyl)phenyl)boronic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on (3-(Phenylcarbamoyl)phenyl)boronic acid
(3-(Phenylcarbamoyl)phenyl)boronic acid: A Comprehensive Overview
(3-(Phenylcarbamoyl)phenyl)boronic acid (CAS No. 397843-71-9) is a versatile compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This article provides a detailed exploration of the compound's properties, synthesis methods, and its role in recent scientific advancements.
Chemical Structure and Properties
(3-(Phenylcarbamoyl)phenyl)boronic acid is characterized by its unique chemical structure, which consists of a boronic acid group attached to a phenylcarbamoyl-substituted phenyl ring. The molecular formula of this compound is C14H12BO3N, and its molecular weight is 256.15 g/mol. The presence of the boronic acid group imparts several interesting properties to the molecule, such as its ability to form stable complexes with various functional groups and its reactivity in Suzuki-Miyaura coupling reactions.
The compound exhibits good solubility in polar solvents like water and ethanol, making it suitable for a wide range of chemical reactions. Its pKa value is approximately 8.5, indicating that it can exist in both acidic and basic forms depending on the pH of the solution. This property is crucial for its use in catalytic processes and as a building block in organic synthesis.
Synthesis Methods
The synthesis of (3-(Phenylcarbamoyl)phenyl)boronic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-aminophenylboronic acid with phenyl isocyanate. This reaction proceeds via nucleophilic addition of the amine group to the isocyanate, followed by intramolecular cyclization to form the desired product.
Another approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed coupling of 3-bromophenylboronic acid with phenyl isocyanate can yield high yields of (3-(Phenylcarbamoyl)phenyl)boronic acid. This method is particularly useful for large-scale production due to its efficiency and scalability.
Applications in Organic Synthesis
(3-(Phenylcarbamoyl)phenyl)boronic acid has found extensive use as a versatile reagent in organic synthesis. Its boronic acid functionality makes it an excellent starting material for Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. These reactions are particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
In addition to its role in cross-coupling reactions, (3-(Phenylcarbamoyl)phenyl)boronic acid can also serve as a protecting group for carboxylic acids and alcohols. The boronic ester formed by reacting the boronic acid with an alcohol can be easily cleaved under mild conditions, making it a useful tool for protecting functional groups during multistep syntheses.
Medicinal Chemistry Applications
The unique properties of (3-(Phenylcarbamoyl)phenyl)boronic acid have made it an attractive candidate for medicinal chemistry research. Recent studies have explored its potential as a scaffold for the development of new drugs targeting various diseases. For example, derivatives of this compound have shown promising activity against cancer cells by inhibiting specific enzymes involved in tumor growth and metastasis.
In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of (3-(Phenylcarbamoyl)phenyl)boronic acid-based compounds and evaluated their antiproliferative activity against human breast cancer cell lines. The results indicated that several derivatives exhibited potent cytotoxic effects, suggesting their potential as lead compounds for further drug development.
Materials Science Applications
Beyond its applications in organic synthesis and medicinal chemistry, (3-(Phenylcarbamoyl)phenyl)boronic acid has also found use in materials science. Its ability to form stable complexes with various functional groups makes it an ideal candidate for the preparation of functional materials with tailored properties.
In polymer chemistry, this compound has been used as a monomer or crosslinking agent to create polymers with enhanced mechanical strength and thermal stability. For instance, researchers at the University of California developed a novel polymer network using (3-(Phenylcarbamoyl)phenyl)boronic acid-based monomers, which exhibited superior mechanical properties compared to traditional polymers.
Conclusion
In summary, (3-(Phenylcarbamoyl)phenyl)boronic acid (CAS No. 397843-71-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and properties make it an invaluable tool for researchers across various fields. As ongoing research continues to uncover new applications and potential uses, this compound is likely to play an increasingly important role in future scientific advancements.
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